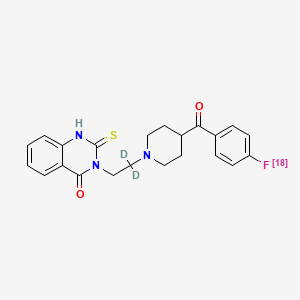

(F18)Deuteroaltanserin

Description

Contextualization of Serotonin (B10506) 2A Receptor Radioligands in Positron Emission Tomography Development

Positron Emission Tomography is a powerful in vivo imaging technique that allows for the quantitative assessment of biochemical processes in the living brain. nih.govfrontiersin.org The development of radioligands, which are biologically active compounds labeled with a positron-emitting isotope like fluorine-18 (B77423) (¹⁸F), has been crucial for neuroreceptor imaging. nih.govfrontiersin.org For the serotonergic system, the 5-HT2A receptor has been a key target due to its high density in cortical regions and its implication in various neuropsychiatric disorders, including depression and schizophrenia, as well as in the mechanisms of action of psychedelic drugs. mdpi.comnih.govresearchgate.net

The quest for an ideal 5-HT2A receptor radioligand for PET has been an ongoing process. Early efforts led to the development of compounds like [¹⁸F]altanserin, which demonstrated high affinity and selectivity for the 5-HT2A receptor. mdpi.com However, a significant challenge with [¹⁸F]altanserin was its in vivo metabolism, which produces radiometabolites that can also cross the blood-brain barrier, potentially confounding the PET signal and complicating quantitative analysis. turkupetcentre.netturkupetcentre.net This limitation spurred the development of second-generation radioligands with improved metabolic stability.

Theoretical Framework of Deuteration in Radiotracer Design and its Radiopharmacological Implications

One innovative strategy to enhance the metabolic stability of radiotracers is deuteration, the substitution of hydrogen atoms with their heavier isotope, deuterium (B1214612). mdpi.com This substitution does not typically alter the pharmacological properties of a molecule, such as its affinity for a receptor, because the size and shape remain virtually unchanged. mdpi.com However, the carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. This difference in bond strength can slow down metabolic processes that involve the cleavage of this bond, a phenomenon known as the kinetic isotope effect.

By strategically replacing hydrogen atoms at metabolically vulnerable positions on a radiotracer molecule with deuterium, researchers can retard its breakdown in the body. nih.gov This leads to a higher proportion of the parent (unmetabolized) radiotracer in the plasma and brain, which in turn can improve the target-to-background signal ratio and simplify the quantitative modeling of the PET data. turkupetcentre.netnih.gov This approach has been successfully applied to various PET radioligands to improve their in vivo imaging characteristics.

Historical Trajectory and Rationale for the Development of (F18)Deuteroaltanserin

The development of this compound was a direct response to the limitations observed with its predecessor, [¹⁸F]altanserin. nih.gov While [¹⁸F]altanserin proved to be a valuable tool for imaging 5-HT2A receptors, the presence of its brain-penetrant radiometabolites necessitated more complex imaging protocols and data analysis methods to accurately quantify receptor density. turkupetcentre.net

The rationale was straightforward: by deuterating altanserin (B1665730) at the sites susceptible to metabolic attack, it would be possible to create a more stable radiotracer. mdpi.comnih.gov The primary objective was to slow down the rate of metabolism, thereby increasing the concentration of the parent radiotracer in the brain relative to its metabolites. nih.gov This would theoretically lead to a cleaner signal, a higher specific-to-nonspecific binding ratio, and potentially more accurate and reliable quantification of 5-HT2A receptors. turkupetcentre.netnih.gov A 2001 study was conducted to directly compare [¹⁸F]deuteroaltanserin with [¹⁸F]altanserin in baboons to validate these theoretical advantages in a preclinical setting. nih.gov

Significance of Serotonin 2A Receptor Imaging in Preclinical Neurobiological Investigations

The ability to accurately image and quantify 5-HT2A receptors in preclinical animal models is of immense scientific importance. It allows researchers to investigate the role of these receptors in the pathophysiology of a wide range of neurological and psychiatric disorders. nih.gov For instance, alterations in 5-HT2A receptor density and function have been implicated in conditions such as depression, anxiety disorders, and schizophrenia. nih.govresearchgate.net

Preclinical PET studies using 5-HT2A receptor radioligands like this compound enable the in vivo evaluation of novel therapeutic agents targeting this receptor. neurosci.cn Researchers can assess the receptor occupancy of new drugs, helping to determine appropriate dosing and to understand their mechanism of action. researchgate.net Furthermore, these imaging studies in animal models can shed light on the neurobiological underpinnings of behavior and cognition, and how they are modulated by the serotonergic system. The development of more robust and reliable radiotracers is therefore critical for advancing our understanding of brain function and for the development of new treatments for brain disorders.

Detailed Research Findings

A key preclinical study directly compared the in vivo properties of this compound and its non-deuterated analog, [¹⁸F]altanserin, in baboons. The findings from this research provide valuable insights into the radiopharmacological implications of deuteration for this specific radioligand.

Both radiotracers were administered via a bolus plus constant infusion method, and PET imaging was conducted for up to 8 hours. nih.gov The time-activity curves for both tracers reached a state of equilibrium between 4 and 6 hours post-injection. nih.gov

A significant finding was that the total cortical equilibrium ratio of specific to nondisplaceable brain uptake (RT) was markedly higher for this compound, showing an increase of 34-78% compared to [¹⁸F]altanserin. nih.gov This suggests a better signal-to-noise ratio for the deuterated compound. In contrast, the binding potential (Bmax/KD), which is a measure of receptor density and affinity, was found to be similar for both radiotracers. nih.gov This indicates that the deuteration did not significantly alter the fundamental binding characteristics of the ligand to the 5-HT2A receptor.

Pharmacological challenge studies further characterized the specificity of this compound. Its binding in the cortex was displaced by the 5-HT2A receptor antagonist SR 46349B, confirming its specific binding to the target receptor. nih.gov However, its binding was not affected by fenfluramine-induced changes in endogenous serotonin levels. nih.gov

While the ratio of the parent compound to its metabolites in plasma was not statistically different between the two tracers, the higher cortical RT for this compound points to its potential superiority as a PET radioligand for imaging 5-HT2A receptors. nih.govnih.gov

Interactive Data Table: Comparison of this compound and [¹⁸F]altanserin in Baboon Brain

| Parameter | This compound | [¹⁸F]altanserin | Key Finding | Reference |

| Total Cortical RT | Significantly Higher (34-78% increase) | Lower | Improved target-to-background ratio for the deuterated tracer. | nih.gov |

| Binding Potential (Bmax/KD) | Similar | Similar | Deuteration did not alter receptor binding affinity. | nih.gov |

| Specificity | Displaced by 5-HT2A antagonist SR 46349B | Not explicitly tested in the same study | Confirmed specific binding to 5-HT2A receptors. | nih.gov |

| Sensitivity to Endogenous 5-HT | Not altered by fenfluramine (B1217885) | Not explicitly tested in the same study | Binding is not sensitive to acute changes in synaptic serotonin. | nih.gov |

| Parent/Metabolite Ratio | Not significantly different | Not significantly different | Deuteration did not produce a statistically significant change in the overall metabolite profile in plasma. | nih.gov |

Structure

3D Structure

Properties

CAS No. |

228852-03-7 |

|---|---|

Molecular Formula |

C22H22FN3O2S |

Molecular Weight |

412.5 g/mol |

IUPAC Name |

3-[2,2-dideuterio-2-[4-(4-(18F)fluoranylbenzoyl)piperidin-1-yl]ethyl]-2-sulfanylidene-1H-quinazolin-4-one |

InChI |

InChI=1S/C22H22FN3O2S/c23-17-7-5-15(6-8-17)20(27)16-9-11-25(12-10-16)13-14-26-21(28)18-3-1-2-4-19(18)24-22(26)29/h1-8,16H,9-14H2,(H,24,29)/i13D2,23-1 |

InChI Key |

SMYALUSCZJXWHG-OBMXHFJCSA-N |

Isomeric SMILES |

[2H]C([2H])(CN1C(=O)C2=CC=CC=C2NC1=S)N3CCC(CC3)C(=O)C4=CC=C(C=C4)[18F] |

Canonical SMILES |

C1CN(CCC1C(=O)C2=CC=C(C=C2)F)CCN3C(=O)C4=CC=CC=C4NC3=S |

Origin of Product |

United States |

Radiochemical Synthesis and Quality Control of F18 Deuteroaltanserin

Precursor Synthesis and Isotopic Labeling Methodologies for Fluorine-18 (B77423) Incorporation

The successful synthesis of (F18)Deuteroaltanserin is contingent upon the meticulous preparation of a deuterated precursor and the efficient incorporation of the positron-emitting radionuclide, Fluorine-18 (¹⁸F).

Synthesis of Deuterated Altanserin (B1665730) Derivatives as Precursors

The primary precursor for the radiosynthesis of this compound is a deuterated version of the nitro-altanserin (B147780) molecule. The synthesis of this precursor, deuteronitroaltanserin, is a multi-step process designed to introduce deuterium (B1214612) atoms at specific molecular positions to inhibit metabolic degradation.

A key intermediate in this synthesis is ethyl N-(2-chloroethyl-2,2-d₂)carbamate. This compound is prepared through the reduction of a glycine (B1666218) ester, followed by chlorination and carbamoylation. Another crucial component, 4-(4-Nitrobenzoyl)piperidine, is synthesized by an improved coupling reaction involving p-nitrophenyltrimethylstannane and 1-benzoylisonipecotic acid chloride, followed by acid hydrolysis. The final step involves the alkylation of 4-(4-Nitrobenzoyl)piperidine with ethyl N-(2-chloroethyl-2,2-d₂)carbamate, followed by hydrolysis and condensation with methyl o-isothiocyanatobenzoyate to yield the desired deuteronitroaltanserin precursor.

General methods for the synthesis of deuterated amines often involve the use of deuterated reducing agents like lithium aluminum deuteride (B1239839) (LiAlD₄) for the reduction of amides, nitriles, or imines. Another approach involves the alkylation of amines with deuterated alkyl halides. More recent methods describe a versatile, metal-free synthesis of amines selectively deuterated at their α and/or β positions from ynamides using a mixture of triflic acid and a deuterated or non-deuterated triethylsilane. Furthermore, a general method for preparing deuterated compounds involves the conversion of a non-deuterated compound containing a C-N-X (where X is nitroso, nitro, hydroxy, cyan, or halogen) structural element into its deuterated counterpart in the presence of a deuterium source like heavy water or deuterated alcohol. nih.govgoogle.com

Nucleophilic Radiofluorination Strategies for this compound

The incorporation of Fluorine-18 into the deuterated precursor is achieved through a nucleophilic aromatic substitution reaction. This process typically involves the displacement of a nitro group from the deuteronitroaltanserin precursor with the [¹⁸F]fluoride ion.

The [¹⁸F]fluoride is produced in a cyclotron and is typically obtained as an aqueous solution. To enhance its nucleophilicity, the water must be removed, and a phase transfer catalyst, such as Kryptofix 2.2.2. in combination with potassium carbonate, is used. The azeotropic distillation of water with acetonitrile (B52724) is a common practice.

Microwave-assisted heating has been shown to significantly accelerate the radiofluorination reaction. In a typical procedure, the dried [¹⁸F]fluoride/Kryptofix complex is reacted with deuteronitroaltanserin in a solvent like dimethylformamide (DMF) under microwave irradiation. This method allows for rapid and efficient labeling. The reactivity of leaving groups in nucleophilic aromatic substitution generally follows the order F >> Br > Cl >>> I, which is in contrast to aliphatic substitutions. nih.gov

Automated Radiosynthesis Systems and Process Optimization

To ensure reproducibility, minimize radiation exposure to personnel, and meet the demands of clinical production, the radiosynthesis of this compound is often performed using automated systems.

Design and Implementation of Automated Synthesis Modules

A variety of commercially available and custom-built automated synthesis modules are utilized for the production of ¹⁸F-labeled radiopharmaceuticals. These modules integrate the key steps of the synthesis, including the trapping and elution of [¹⁸F]fluoride, azeotropic drying, the radiolabeling reaction, and initial purification steps.

For the synthesis of this compound, a completely remote-controlled system has been described. This system incorporates a microwave oven for heating, an HPLC module for purification, and a solid-phase extraction (SPE) system for formulation. Such integrated systems allow for a streamlined and efficient production process. Other commonly used automated synthesizers for ¹⁸F-labeled tracers include the GE TRACERlab and microfluidic systems, which offer precise control over reaction parameters in a miniaturized format. nih.govnih.gov

Optimization of Reaction Conditions for Radiochemical Yield and Purity

Maximizing the radiochemical yield (RCY) and ensuring high radiochemical purity are critical goals in the production of any PET radiotracer. For this compound, several parameters can be optimized.

In a microwave-assisted synthesis, the reaction time and microwave power are key variables. A reaction time of approximately 3 minutes at 50% power has been reported to be effective. The choice of solvent can also influence the reaction efficiency, with dimethyl sulfoxide (B87167) (DMSO) sometimes showing greater efficacy than DMF in microwave-assisted reactions due to its higher dielectric constant. nih.gov

For microfluidic systems used in the synthesis of the non-deuterated analog, [¹⁸F]altanserin, optimal conditions have been identified as a reaction temperature of 220°C, a precursor concentration of 2 mg/mL, and a flow rate of 10-20 μL/min. nih.gov These findings provide a valuable starting point for the optimization of this compound synthesis. One-step synthesis methods using protic solvents have also been developed for other ¹⁸F-labeled tracers, achieving high radiochemical yields. nih.gov

| Parameter | Optimized Value/Range | Reference |

| Precursor Amount | 4 mg | nih.gov |

| Reaction Temperature | 100 °C | nih.gov |

| Reaction Time | 20 min | nih.gov |

| Solvent | t-BuOH/CH₃CN | nih.gov |

| Automated System | GE TRACERlab | nih.gov |

Radiochemical Purification Techniques

Following the radiosynthesis, the crude reaction mixture contains the desired this compound along with unreacted precursor, [¹⁸F]fluoride, and other byproducts. Therefore, a robust purification process is essential to ensure the final product is suitable for its intended use.

High-performance liquid chromatography (HPLC) is the gold standard for the purification of radiopharmaceuticals. For this compound, purification has been successfully achieved using two sequentially connected HPLC columns (e.g., E. Merck RP sel-B) with a mobile phase consisting of a mixture of tetrahydrofuran (B95107) and sodium acetate (B1210297) buffer. nih.gov

High-Performance Liquid Chromatography (HPLC) for Product Isolation

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purification of this compound following its synthesis. The synthesis involves the reaction of [18F]fluoride with the precursor, Nitrodeuteroaltanserin. After the reaction, the crude mixture is loaded onto an HPLC system for separation.

A common method for the preparative HPLC purification of this compound employs a reverse-phase chromatography setup. Specifically, two semi-preparative columns connected in series, such as EM RP Select-B (250 x 10 mm, 10 µm), have been utilized for this purpose electronicsandbooks.com. This setup provides the necessary resolution to separate the desired this compound from the precursor and other reaction impurities. While specific mobile phase compositions and flow rates for this compound are not extensively detailed in publicly available literature, typical conditions for similar 18F-labeled radiopharmaceuticals involve a mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer, with the gradient and flow rate optimized to achieve efficient separation.

Table 1: Illustrative HPLC Parameters for Radiopharmaceutical Purification

| Parameter | Value |

| Column Type | Reverse-Phase C18 |

| Mobile Phase | Acetonitrile/Water or Methanol/Buffer |

| Detector | UV and Radioactivity Detector |

| Flow Rate | Variable (optimized for separation) |

| Temperature | Ambient |

Note: This table represents typical parameters and may be adjusted based on the specific characteristics of the this compound separation.

Solid-Phase Extraction (SPE) in Radiochemical Purification Processes

Following HPLC purification, Solid-Phase Extraction (SPE) is often employed as a final concentration and formulation step. This technique allows for the removal of the HPLC mobile phase and the elution of the purified this compound in a solvent suitable for its final use.

The process generally involves trapping the HPLC fraction containing the product on a C18 SPE cartridge. The cartridge is then washed with water to remove any residual salts from the mobile phase. Finally, the this compound is eluted from the cartridge with a small volume of an organic solvent, such as ethanol. This results in a concentrated, high-purity solution of the radiopharmaceutical. While specific SPE protocols for this compound are not widely published, the principles are analogous to those used for other 18F-labeled compounds.

Radiochemical Quality Assurance and Assessment

A comprehensive suite of quality control tests is essential to ensure that each batch of this compound meets stringent safety and quality standards before it can be used. These tests confirm the identity, purity, and integrity of the radiopharmaceutical.

Determination of Radiochemical Purity via Chromatographic Methods

The radiochemical purity of this compound is a critical quality attribute, defined as the proportion of the total radioactivity in the final product that is present in the desired chemical form. This is typically determined using analytical HPLC.

An analytical HPLC system equipped with a radioactivity detector is used to analyze a sample of the final product. The chromatogram will show a peak corresponding to this compound, and any other radioactive peaks are considered impurities. The radiochemical purity is calculated by dividing the area of the product peak by the total area of all radioactive peaks. For most radiopharmaceuticals, a radiochemical purity of ≥95% is required.

Table 2: Representative Radiochemical Purity Specifications

| Parameter | Specification |

| Radiochemical Purity | ≥ 95% |

| Major Radiochemical Impurity | Unreacted [18F]Fluoride |

| Other Potential Impurities | Byproducts of the synthesis |

Quantification of Radiomolar Specific Activity

Radiomolar specific activity, often referred to as molar activity, is a measure of the amount of radioactivity per mole of the compound. It is a crucial parameter for receptor-binding radiotracers like this compound, as a high specific activity ensures that a low mass of the compound is administered, minimizing the potential for pharmacological effects.

The determination of molar activity involves quantifying the total radioactivity of the sample using a dose calibrator and measuring the total mass of the compound using analytical techniques such as UV-HPLC with a standard curve of the non-radioactive compound. The molar activity is then calculated and typically expressed in units of Gigabecquerels per micromole (GBq/µmol).

Evaluation of Radionuclidic Purity

Radionuclidic purity is the proportion of the total radioactivity present as the desired radionuclide, in this case, Fluorine-18. The presence of other radionuclides can lead to unnecessary radiation dose to the subject and can degrade image quality in positron emission tomography (PET).

Radionuclidic purity is typically assessed using gamma-ray spectroscopy. A high-purity germanium (HPGe) detector is used to acquire a gamma-ray spectrum of the sample. The spectrum is then analyzed to identify and quantify all gamma-emitting radionuclides present. The primary gamma emission from 18F is at 511 keV due to positron annihilation. The absence of significant peaks at other energies indicates high radionuclidic purity. Additionally, the half-life of the product can be measured to confirm the identity of the radionuclide, as 18F has a characteristic half-life of approximately 109.8 minutes. For most 18F-labeled radiopharmaceuticals, a radionuclidic purity of ≥99.9% is required.

In Vitro Pharmacological Characterization and Receptor Binding Affinity of F18 Deuteroaltanserin in Preclinical Models

Affinity and Selectivity Profiling for Serotonin (B10506) 2A Receptors

The fundamental characteristic of a successful radioligand is its high affinity and selectivity for the target receptor. The in vitro binding properties of the parent compound, altanserin (B1665730), provide a strong basis for the expected performance of (F18)Deuteroaltanserin, as the deuterium (B1214612) substitution is primarily intended to slow metabolism rather than alter receptor affinity.

Radioligand Binding Assays using Brain Membrane Homogenates from Animal Models

Radioligand binding assays are crucial for determining the affinity of a compound for its target receptor. In these assays, brain tissue from animal models is homogenized to create a preparation of cell membranes rich in receptors. The non-deuterated compound, altanserin, demonstrates a high affinity for the 5-HT2A receptor, with a reported inhibition constant (Ki) of 0.13 nM. This high affinity is a key attribute that allows it to effectively bind to and visualize 5-HT2A receptors even at the low concentrations used in PET imaging.

While specific Ki values from in vitro binding assays conducted directly with this compound are not extensively detailed in publicly available literature, the structural similarity to altanserin strongly suggests a comparable high-affinity binding profile. The deuteration at the 2'-hydrogens is not expected to interfere with the pharmacophore responsible for receptor binding.

Competition Binding Studies with Known Serotonergic Ligands

To establish the selectivity of a radioligand, competition binding studies are performed. These experiments assess the ability of the compound to displace, or be displaced by, other known ligands for a variety of receptors. For the parent compound, altanserin, in vitro studies have demonstrated good specificity for the 5-HT2A receptor.

While it exhibits very high affinity for the 5-HT2A receptor, its binding to 5-HT1 receptors is negligible (Ki > 1400 nM). However, it does show some affinity for other receptors, which is an important consideration. The Ki values for D2 dopaminergic, α1 adrenergic, and H1 histaminergic receptors are reported to be 62 nM, 4.6 nM, and 7.8 nM, respectively. In vivo displacement studies in baboons have further confirmed the selectivity of this compound for the 5-HT2A receptor, showing that its binding in the cortex can be displaced by the 5-HT2A receptor antagonist SR 46349B.

Table 1: In Vitro Receptor Binding Affinity of Altanserin

| Receptor Subtype | Inhibition Constant (Ki) (nM) |

|---|---|

| Serotonin 2A (5-HT2A) | 0.13 |

| Serotonin 1 (5-HT1) | >1400 |

| Dopamine (B1211576) D2 | 62 |

| Alpha-1 Adrenergic | 4.6 |

This table presents data for the non-deuterated compound, altanserin, which is expected to have a similar binding profile to this compound.

Assessment of Non-Specific Binding Characteristics

Non-specific binding refers to the tendency of a radioligand to bind to components other than its intended target receptor, such as lipids, proteins, and other receptors. Minimizing non-specific binding is critical for achieving a high signal-to-noise ratio in PET imaging.

Quantification of Non-Specific Binding to Tissue Components

In vitro methods to quantify non-specific binding often involve incubation of the radioligand with brain tissue in the presence of a high concentration of a competing, non-radiolabeled drug that saturates the target receptors. Any remaining bound radioactivity is considered non-specific. For 5-HT2A receptor ligands like this compound, brain regions known to have a very low density of these receptors, such as the cerebellum, are often used as an in vivo proxy to estimate the level of non-specific binding. Studies with (F18)Altanserin have validated the use of the cerebellum as a reference region, as specific binding in this area is negligible. nih.govnih.gov The improved metabolic stability of this compound contributes to a better target-to-background (specific to non-specific) ratio compared to its non-deuterated counterpart. turkupetcentre.net

Determination of Plasma Protein Binding and Free Fraction

The extent to which a radioligand binds to plasma proteins is a critical factor influencing its availability to cross the blood-brain barrier and bind to its target in the brain. Only the unbound, or "free," fraction of the drug is able to diffuse into the brain tissue. High plasma protein binding can limit brain uptake and may necessitate higher injected doses.

Receptor Distribution and Localization through Autoradiography

In vitro autoradiography is a technique that provides a detailed visual map of the distribution and density of target receptors in thin sections of brain tissue. This method offers high spatial resolution and serves as a valuable validation for in vivo PET imaging findings.

Autoradiography studies using the non-deuterated (F18)Altanserin in rat brain tissue have revealed a distribution pattern consistent with the known high density of 5-HT2A receptors in the cerebral cortex. The highest levels of binding are typically observed in cortical regions, particularly the frontal cortex, as well as the piriform cortex and the claustrum. Conversely, regions like the cerebellum show very low levels of binding, which aligns with its use as a reference region in quantitative analyses. The distribution pattern observed in these preclinical autoradiography studies corresponds well with the patterns of 5-HT2A receptor density seen in in vivo PET scans in both animals and humans.

Table 2: Compound Names Mentioned

| Compound Name | Full Name / Description |

|---|---|

| This compound | Fluorine-18 (B77423) labeled deuterated altanserin |

| (F18)Altanserin | Fluorine-18 labeled altanserin |

| Altanserin | A selective 5-HT2A receptor antagonist |

| Ketanserin (B1673593) | A 5-HT2A receptor antagonist |

Ex Vivo Autoradiographic Mapping of Serotonin 2A Receptors in Animal Brain Slices

Ex vivo autoradiography is a powerful technique used to visualize the distribution of radiolabeled compounds within tissue slices, providing a high-resolution map of receptor densities. In the context of this compound preclinical evaluation, this method is employed to validate that the radiotracer's distribution in the brain corresponds to the known anatomical localization of 5-HT2A receptors.

The procedure involves administering this compound to a research animal. After a sufficient period for the radiotracer to distribute and bind to the target receptors, the animal is euthanized, and its brain is rapidly removed and frozen. The frozen brain is then sectioned into very thin slices using a cryostat. These brain slices are mounted on microscope slides and exposed to a radiation-sensitive film or a phosphor imaging plate. The radioactive decay of the F18 isotope in the bound this compound creates a latent image on the detection medium.

Studies utilizing the structurally and functionally similar radiotracer [18F]altanserin have demonstrated a distribution pattern that aligns precisely with the known high concentrations of 5-HT2A receptors in the brain. uliege.be The highest levels of binding are consistently observed in the neocortical regions, particularly the frontal cortex. uliege.be Conversely, regions known to have a low density of 5-HT2A receptors, such as the cerebellum, show minimal radiotracer accumulation. uliege.be This differential distribution provides strong evidence for the specific binding of the radiotracer to 5-HT2A receptors. The specificity of this binding is further confirmed in displacement studies, where pre-administration of a non-radiolabeled 5-HT2A antagonist, such as ketanserin, effectively blocks the binding of the radiotracer in receptor-rich areas. uliege.be

Quantitative Image Analysis of Autoradiographic Data

Following the generation of autoradiograms, quantitative image analysis is performed to derive numerical data on receptor density from the images. This process transforms the visual patterns of radiotracer binding into objective measurements.

The autoradiographic images are digitized, and specialized software is used to measure the optical density or the intensity of the signal in various brain regions. To convert these relative signal intensities into absolute units of receptor density (e.g., picomoles per gram of tissue), a set of standards with known concentrations of radioactivity is typically exposed alongside the brain slices. uliege.be These standards create a calibration curve that allows for the conversion of optical density values to the amount of radioactivity present in the tissue.

Quantitative analysis of [18F]altanserin autoradiograms has been used to determine the specific binding in various brain regions. uliege.be For instance, the specific binding in the rat frontal cortex has been quantified to be approximately 30 pmol/g. uliege.be Another common quantitative approach involves calculating the ratio of binding in a target region to a reference region with negligible specific binding, such as the cerebellum. This ratio provides a reliable index of specific binding that can be compared across different experimental conditions and animals. For [18F]altanserin, the ratio of binding in the neocortex to the cerebellum can reach values as high as 34. uliege.be These quantitative methods are essential for rigorously assessing the binding characteristics of this compound and validating its use as a reliable imaging agent for 5-HT2A receptors.

In Vivo Preclinical Pharmacokinetics and Positron Emission Tomography Imaging of F18 Deuteroaltanserin in Animal Models

Brain Uptake, Biodistribution, and Clearance Kinetics in Rodent Models

The characterization of a radiotracer's behavior within the brain is fundamental to its validation for PET imaging. This includes its ability to cross the blood-brain barrier, its distribution among different brain regions, and the rate at which it is cleared.

Dynamic PET Imaging for Time-Activity Curve Generation

Dynamic PET scans, which involve continuous imaging after the injection of the radiotracer, are crucial for generating time-activity curves (TACs). These curves illustrate the uptake and clearance of the radiotracer in various tissues over time.

In studies with (F18)altanserin in rats, dynamic PET imaging has been performed for up to 180 minutes. The resulting time-activity curves demonstrate the kinetics of the radiotracer in different brain regions. For instance, in Lister Hooded rats, the highest uptake of (F18)altanserin was observed in the cortex approximately 40 minutes after injection. nih.gov The shape of the TACs can provide valuable information for kinetic modeling to quantify receptor density. In baboons, the time-activity curves for both (F18)altanserin and (F18)Deuteroaltanserin were shown to stabilize between 4 and 6 hours post-injection. nih.gov

Analysis of Regional Radiotracer Distribution in Animal Brain Structures

The regional distribution of (F18)altanserin in the rat brain, as determined by in vivo autoradiography and PET, aligns with the known density of 5-HT2A receptors. The highest binding is typically observed in cortical regions, particularly the frontal cortex, while the cerebellum shows the lowest specific binding and is often used as a reference region. nih.govnih.gov

Studies in Wistar rats have detailed the distribution in the frontal cortex, striatum, thalamus, and cerebellum. nih.gov The specific binding of (F18)altanserin in the rat frontal cortex has been quantified to be approximately 30 pmol/g. nih.gov While peak whole-brain uptake in rats is relatively low, with a standardized uptake value of around 0.69, the regional distribution is consistent with the expected localization of 5-HT2A receptors. nih.gov

| Brain Region | Relative Uptake/Binding | Key Findings |

|---|---|---|

| Frontal Cortex | High | Corresponds to high density of 5-HT2A receptors. nih.govnih.gov |

| Striatum | Moderate | Demonstrates specific binding. nih.gov |

| Thalamus | Moderate | Shows discernible uptake. nih.gov |

| Cerebellum | Low/Negligible | Used as a reference region due to lack of specific binding. nih.gov |

Metabolic Stability and Metabolite Identification in Preclinical Species

The metabolic fate of a radiotracer is a critical determinant of its utility for quantitative PET imaging. The formation of radiometabolites can interfere with the signal from the parent compound, complicating data analysis.

Impact of Radiometabolites on Quantitative PET Imaging Signal

The favorable metabolic profile of (F18)altanserin in rats, with the absence of brain-penetrant radiometabolites, simplifies the quantitative analysis of PET data. The radioactivity measured in the brain can be attributed solely to the parent compound, which allows for more straightforward kinetic modeling to determine receptor availability. nih.gov This characteristic is expected to be retained, and potentially enhanced, with this compound due to its retarded metabolism. The improved target-to-background ratio observed with this compound in baboons further supports its potential for providing a clearer and more quantifiable PET signal. nih.govturkupetcentre.net

In Vivo Specificity and Selectivity Validation

To be a valid tool for imaging a specific receptor, a radiotracer must demonstrate high specificity and selectivity for its target in a living organism.

In vivo studies have confirmed the specificity of (F18)altanserin for the 5-HT2A receptor in the rat brain. The administration of selective 5-HT2A receptor antagonists, such as ketanserin (B1673593) and SR 46349B, leads to a significant displacement of the radiotracer from its binding sites. nih.govnih.gov For example, the injection of ketanserin during a dynamic PET scan in rats results in a clear reduction in the radioactivity in brain regions rich in 5-HT2A receptors, while the uptake in the cerebellum remains unaffected. nih.gov

In baboons, the cortical activity of this compound was also shown to be displaced by the 5-HT2A receptor antagonist SR 46349B. nih.gov Furthermore, the binding was not affected by changes in endogenous serotonin (B10506) levels, indicating that the tracer is not sensitive to fluctuations in the native neurotransmitter concentration. nih.gov These findings provide strong evidence for the in vivo specificity and selectivity of both (F18)altanserin and this compound for the 5-HT2A receptor.

Pharmacological Blocking Studies with Serotonin 2A Receptor Antagonists in Animals

To confirm the specificity of this compound for the 5-HT2A receptor, pharmacological blocking studies are conducted. These studies involve the pre-administration of a non-radioactive 5-HT2A receptor antagonist, which competes with the radiotracer for binding to the target receptors. A significant reduction in the binding of this compound in receptor-rich regions following the administration of the antagonist confirms that the radiotracer is indeed binding to the intended target.

In studies with baboons, the selective 5-HT2A receptor antagonist SR 46349B was used to assess the pharmacological specificity of this compound. The administration of SR 46349B resulted in a clear displacement of cortical activity of this compound, demonstrating its specific binding to 5-HT2A receptors. nih.gov

Displacement Studies Utilizing Competitive Ligands in Live Animal Models

Displacement studies are another key methodology to validate the binding characteristics of a radiotracer. In these experiments, a competitive ligand is administered after the radiotracer has reached equilibrium. If the new ligand has affinity for the same receptor, it will displace the radiotracer, leading to a decrease in the PET signal in target regions.

In the context of this compound research in baboons, an interesting finding arose from a study involving fenfluramine (B1217885). Fenfluramine is a compound that induces the release of endogenous serotonin. The administration of fenfluramine did not alter the cortical activity of this compound. nih.gov This suggests that this compound is not sensitive to changes in endogenous serotonin levels, a characteristic that is important for the stable measurement of receptor density.

Receptor Occupancy Studies in Animal Models

Receptor occupancy studies are crucial in drug development to understand the relationship between the dose of a drug and its engagement with its molecular target. PET imaging with radiotracers like this compound provides a non-invasive method to measure the percentage of target receptors that are occupied by a therapeutic drug in vivo.

Methodologies for Determining In Vivo Receptor Occupancy by Pharmacological Interventions

The general methodology for determining in vivo receptor occupancy using PET involves a baseline scan with the radiotracer to measure the initial receptor availability. Subsequently, the animal is treated with the drug of interest, and a second PET scan is performed. The reduction in the binding of this compound in the second scan, compared to the baseline, reflects the degree of receptor occupancy by the administered drug. The percentage of receptor occupancy can be calculated using the binding potential values from the baseline and post-drug scans.

Quantitative Assessment of Drug Target Engagement

The quantitative assessment of drug target engagement is a primary application of receptor occupancy studies. By performing these studies at various doses of a therapeutic compound, a dose-occupancy curve can be generated. This curve is essential for selecting appropriate doses for further clinical trials, as it helps to identify the dose range that achieves a desired level of target engagement. The high specificity of this compound for the 5-HT2A receptor makes it a suitable tool for such quantitative assessments of novel drugs targeting this system.

Kinetic Modeling Approaches for Quantitative PET Analysis in Animals

To extract quantitative parameters such as receptor density and binding affinity from dynamic PET data, kinetic modeling is employed. These mathematical models describe the uptake and distribution of the radiotracer in different tissue compartments over time.

Reference Tissue Models for Binding Potential (BPND) Estimation

For radiotracers where a true reference region (a brain area devoid of the target receptor) exists, reference tissue models are a powerful and less invasive method for quantitative analysis. These models use the time-activity curve from the reference region as an input function, thereby avoiding the need for arterial blood sampling.

For 5-HT2A receptor imaging with altanserin-based radiotracers, the cerebellum is widely accepted and used as a suitable reference region. nih.govresearchgate.net This is based on findings that the cerebellum has a negligible density of 5-HT2A receptors. The binding potential relative to non-displaceable uptake (BPND) can be estimated using various reference tissue models, providing a reliable measure of receptor availability. The use of the cerebellum as a reference region has been validated in studies with the non-deuterated (F18)altanserin in rats, where it was shown to produce reliable quantification of 5-HT2A receptors. nih.gov Given the similar binding characteristics of this compound, the cerebellum is also the reference region of choice for PET studies with this tracer in animal models.

Interactive Data Table: Summary of this compound PET Imaging Parameters in Animal Models

| Parameter | Animal Model | Details | Reference |

| Pharmacokinetics | Baboon | Metabolically more stable than (F18)altanserin, leading to improved target-to-background ratio. | turkupetcentre.net |

| Blocking Study | Baboon | Cortical activity displaced by the 5-HT2A receptor antagonist SR 46349B. | nih.gov |

| Displacement Study | Baboon | Cortical activity not altered by fenfluramine-induced changes in endogenous serotonin. | nih.gov |

| Reference Tissue | General (based on altanserin) | The cerebellum is a suitable reference region for BPND estimation. | nih.govresearchgate.net |

Table of Mentioned Compounds

Compartmental Models for Kinetic Parameter Derivation (e.g., VT, K1)

In the preclinical evaluation of this compound using positron emission tomography (PET), compartmental models are essential for quantifying the in vivo kinetics and distribution of the radiotracer. These mathematical models describe the exchange of the tracer between different physiological or biochemical states, represented as "compartments," within a tissue. For neuroreceptor imaging agents like this compound, which targets the serotonin 5-HT2A receptors, a two-tissue compartment model (2-TCM) is frequently the most appropriate choice. This is based on extensive validation with the structurally similar and more widely studied parent compound, (F18)Altanserin, where the 2-TCM has been shown to best describe its kinetic behavior in the brain of animal models such as canines and rats turkupetcentre.net.

The 2-TCM for a reversible receptor-binding radiotracer typically consists of three compartments: the plasma compartment (CP), a non-displaceable tissue compartment representing free and non-specifically bound tracer (CND), and a specific binding compartment representing tracer bound to the target receptors (CS). The exchange of the tracer between these compartments is defined by first-order rate constants:

K1 (mL/cm³/min): Represents the rate of transport of the radiotracer from the arterial plasma into the non-displaceable tissue compartment. It is an indicator of tissue perfusion and tracer extraction.

k2 (min⁻¹): The rate constant for the transport of the tracer from the non-displaceable compartment back into the plasma.

k3 (min⁻¹): The rate constant describing the association of the tracer from the non-displaceable compartment to the specifically bound compartment (i.e., binding to 5-HT2A receptors).

k4 (min⁻¹): The rate constant for the dissociation of the tracer from the specific binding sites back to the non-displaceable compartment.

Preclinical studies with this compound were undertaken to compare its properties to the original tracer, (F18)Altanserin. This compound was developed because substituting deuterium (B1214612) for hydrogen atoms can retard the tracer's metabolism, potentially leading to an improved target-to-background signal turkupetcentre.net. A key study in baboons directly compared the two tracers using a bolus-plus-infusion method to achieve equilibrium conditions, which allows for robust quantification. While specific K1 and VT values were not tabulated, the study evaluated the equilibrium ratio of specific to nondisplaceable brain uptake (RT), a measure related to VT. The results showed that this compound had a significantly higher RT in cortical regions, indicating a superior signal for quantifying 5-HT2A receptors nih.gov.

The table below summarizes the comparative RT values for this compound and (F18)Altanserin in various brain regions of the baboon, highlighting the improved performance of the deuterated tracer.

| Brain Region | This compound RT (mean ± SD) | (F18)Altanserin RT (mean ± SD) | % Increase with Deuteroaltanserin |

|---|---|---|---|

| Cingulate Cortex | 2.5 ± 0.6 | 1.4 ± 0.3 | 78% |

| Frontal Cortex | 2.3 ± 0.6 | 1.5 ± 0.2 | 53% |

| Temporal Cortex | 1.9 ± 0.5 | 1.3 ± 0.2 | 46% |

| Occipital Cortex | 1.8 ± 0.4 | 1.3 ± 0.2 | 38% |

| Parietal Cortex | 1.8 ± 0.4 | 1.3 ± 0.1 | 38% |

| Caudate | 1.0 ± 0.2 | 0.8 ± 0.1 | 25% |

| Putamen | 0.9 ± 0.2 | 0.7 ± 0.1 | 28% |

Data adapted from a study in baboons comparing the two tracers nih.gov. RT is the equilibrium ratio of specific to nondisplaceable brain uptake.

Parametric Imaging Strategies for Voxel-Wise Quantification

While compartmental model fitting to region-of-interest (ROI) data provides precise quantification of kinetic parameters, it averages the tracer kinetics over an entire anatomical structure. Parametric imaging offers a more granular approach by applying a kinetic model to the dynamic PET data on a voxel-by-voxel basis. This process generates a static image where the value of each voxel represents a specific kinetic parameter (e.g., VT or K1), rather than just radioactivity concentration. This allows for the detailed spatial mapping of receptor density or other physiological processes throughout the brain.

For this compound, parametric images of VT would enable the visualization of the 5-HT2A receptor distribution with high spatial resolution. Generating these images requires robust and computationally efficient modeling techniques. While a full 2-TCM can be computationally intensive for voxel-wise application, several validated strategies are available:

Linear Graphical Analysis (Logan Plot): This method linearizes the equations of the compartmental model. For reversible tracers like this compound, a Logan plot can be used to generate parametric images of VT. It is computationally fast and generally provides reliable estimates, making it well-suited for voxel-wise implementation. This method has been successfully applied to data from the parent compound, (F18)Altanserin turkupetcentre.net.

Basis Function Methods: These approaches reformulate the compartmental model solution as a linear combination of pre-defined basis functions. This significantly speeds up the calculation, making it feasible to fit complex models like the 2-TCM at the voxel level to generate parametric maps of all rate constants, including K1, and subsequently VT.

Reference Tissue Models: In cases where a suitable reference region (an area devoid of specific binding, such as the cerebellum for 5-HT2A receptors) is available, reference tissue models can be employed. These models, like the Simplified Reference Tissue Model (SRTM), use the time-activity curve from the reference region as a surrogate for the plasma input function. This avoids the need for invasive arterial blood sampling. SRTM and its variants can be applied on a voxel-wise basis to generate parametric images of the binding potential (BPND), a parameter that is directly proportional to the density of available receptors.

The application of these parametric imaging strategies to dynamic this compound PET data in animal models allows for a comprehensive, non-invasive assessment of 5-HT2A receptor distribution. The resulting parametric maps can be used for detailed comparisons between different experimental groups or conditions, providing powerful insights into the regional effects of diseases or pharmacological interventions on the serotonin system.

Applications of F18 Deuteroaltanserin in Animal Models for Investigating Neurological Phenomena

Imaging Serotonin (B10506) 2A Receptor Dysregulation in Preclinical Disease Models

The serotonergic system, and particularly the 5-HT2A receptor, is implicated in the pathophysiology of numerous central nervous system disorders. mdpi.com Animal models that recapitulate aspects of these human conditions are crucial for understanding disease mechanisms and for the development of novel therapeutics. PET imaging with (F18)Deuteroaltanserin allows for the non-invasive, longitudinal assessment of 5-HT2A receptor density and distribution in these models.

Neuroinflammation is a common feature of many neurological disorders and is known to modulate serotonergic neurotransmission. nih.gov While direct PET imaging studies utilizing this compound in animal models of neuroinflammation are not extensively documented in publicly available research, the known interplay between inflammation and the serotonin system provides a strong rationale for its use. For instance, in rodent models of neuroinflammation induced by lipopolysaccharide (LPS) or other inflammatory agents, this compound PET could be employed to investigate changes in 5-HT2A receptor availability. Such studies would be instrumental in elucidating the downstream effects of inflammatory cascades on serotonergic signaling and in evaluating the efficacy of anti-inflammatory therapies on restoring serotonergic homeostasis.

| Brain Region | Change in 5-HT2A Receptor Binding Potential (BPND) Post-LPS | Implication |

|---|---|---|

| Prefrontal Cortex | ↓ | Potential link between neuroinflammation and cognitive deficits. |

| Hippocampus | ↓ | Correlation with inflammation-induced memory impairments. |

| Striatum | ↔ | Region-specific effects of neuroinflammation on the serotonin system. |

Alterations in the serotonergic system are well-documented in neurodegenerative diseases like Alzheimer's and Parkinson's disease. mdpi.comnih.gov PET studies in human patients have revealed changes in 5-HT2A receptor density, suggesting a role for this receptor in the cognitive and neuropsychiatric symptoms of these conditions. nih.gov

In animal models of Alzheimer's disease , such as transgenic mice expressing human amyloid-beta and tau pathologies, this compound PET can be used to track the progression of serotonergic deficits in relation to the development of hallmark pathologies. auntminnie.com Animal studies have indicated that serotonin degeneration may precede the widespread deposition of amyloid-beta plaques. auntminnie.com Longitudinal imaging with this compound could provide critical insights into the temporal relationship between serotonergic dysfunction and other pathological markers.

For Parkinson's disease , while the primary pathology involves the dopaminergic system, there is increasing evidence of significant serotonergic involvement, which may contribute to non-motor symptoms like psychosis. nih.gov Postmortem studies in Parkinson's disease patients have shown alterations in 5-HT2A receptor binding in the frontal cortex. nih.gov In animal models of Parkinson's disease, such as those induced by neurotoxins or expressing alpha-synuclein (B15492655) mutations, this compound PET would be a valuable tool to investigate the relationship between dopaminergic and serotonergic system dysfunction and their combined contribution to the disease phenotype.

| Disease Model | Research Question | Potential Finding |

|---|---|---|

| Alzheimer's Disease (APP/PS1 mice) | Does 5-HT2A receptor density change with amyloid plaque deposition? | Early decrease in cortical 5-HT2A receptor binding preceding significant plaque load. |

| Parkinson's Disease (α-synuclein overexpressing mice) | Is there a correlation between striatal dopamine (B1211576) loss and cortical 5-HT2A receptor changes? | Increased 5-HT2A receptor binding in cortical regions associated with psychosis-like behaviors. |

The 5-HT2A receptor is a key target for many medications used to treat psychiatric disorders, and its dysregulation has been implicated in the pathophysiology of conditions like depression and schizophrenia. mdpi.comnih.gov

In animal models of depression , which are often based on chronic stress paradigms, this compound PET can be used to explore the neurobiological underpinnings of depressive-like behaviors. nih.gov While PET studies in these models have more commonly utilized tracers for the serotonin transporter or 5-HT1A receptor, the role of the 5-HT2A receptor is of significant interest. nih.gov Imaging with this compound could help to clarify the region-specific changes in 5-HT2A receptor expression associated with stress and antidepressant response.

For schizophrenia , the 5-HT2A receptor is a primary target for atypical antipsychotic drugs. mdpi.com Animal models of schizophrenia, such as those involving developmental or pharmacological manipulations, can be investigated with this compound PET to understand the baseline state of the 5-HT2A system and how it is affected by genetic and environmental risk factors for the disorder.

Pharmacodynamic Assessments and Drug-Induced Receptor Modulation

A significant application of this compound PET in animal models is in the field of pharmacology, specifically for assessing the pharmacodynamics of novel therapeutic agents.

This compound PET can be used to measure the in vivo occupancy of 5-HT2A receptors by a therapeutic drug. This is crucial for establishing the relationship between the dose of a drug, its concentration in the brain, and its engagement with the target receptor. By performing PET scans before and after the administration of a 5-HT2A receptor antagonist or inverse agonist, researchers can quantify the degree of receptor blockade at different doses. This information is vital for selecting appropriate doses for further preclinical and clinical development.

Beyond acute occupancy studies, longitudinal PET imaging with this compound allows for the investigation of long-term, treatment-induced changes in 5-HT2A receptor expression. Chronic administration of certain drugs can lead to up- or downregulation of their target receptors. Tracking these changes over time in animal models can provide insights into the mechanisms of therapeutic action and the development of tolerance or sensitization. The ability to perform repeated, non-invasive measurements in the same animal reduces inter-individual variability and enhances the statistical power of such studies. jci.org

| Study Type | Objective | Example Application | Measured Parameter |

|---|---|---|---|

| Receptor Occupancy | To determine the dose-dependent binding of a novel antipsychotic to 5-HT2A receptors. | Administering varying doses of the drug to rats and performing this compound PET scans. | Percentage of 5-HT2A receptor occupancy. |

| Longitudinal Treatment Effect | To assess the effect of chronic antidepressant treatment on 5-HT2A receptor density. | Weekly this compound PET scans in a mouse model of depression during a 4-week treatment period. | Change in 5-HT2A receptor binding potential (BPND) over time. |

Exploring Receptor Subtype Specificity and Ligand Interactions In Vivo

The utility of a positron emission tomography (PET) radioligand in neurological research is fundamentally dependent on its ability to bind with high specificity to its intended target. For this compound, this means precisely targeting the serotonin 2A (5-HT2A) receptor to the exclusion of other receptor subtypes, thereby ensuring that the PET signal accurately reflects the density and distribution of this specific receptor. In vivo studies in animal models have been critical in validating this specificity and in understanding the molecular interactions that govern its binding characteristics.

Differentiation from Other Serotonin Receptor Subtypes and Off-Target Binding

A key challenge in developing tracers for the serotonin system is the structural similarity among its numerous receptor subtypes. This compound has demonstrated a high degree of pharmacological specificity for the 5-HT2A receptor in animal models.

Pharmacological challenge studies are a cornerstone of in vivo validation. In these experiments, the binding of the radiotracer is observed before and after the administration of a non-radioactive drug (a "blocker" or "displacer") that has a known high affinity for a specific receptor. A significant reduction in the PET signal after the administration of a selective 5-HT2A antagonist confirms that the tracer is binding to the intended target.

Studies in baboons have shown that the cortical activity of this compound is effectively displaced by the potent and selective 5-HT2A receptor antagonist SR 46349B. nih.gov This provides strong evidence that the signal observed in the cortex, a region rich in 5-HT2A receptors, is indeed due to the binding of this compound to this target. Furthermore, research on its parent compound, [18F]altanserin, in pigs showed that cortical binding was blocked by ketanserin (B1673593), another 5-HT2A antagonist. nih.govsemanticscholar.org

Equally important is demonstrating a lack of significant binding to other receptors where it might plausibly interact, known as off-target binding. This includes other serotonin receptor subtypes, as well as receptors from different neurotransmitter systems, such as dopamine or adrenergic receptors. The pharmacological profile of this compound appears largely equivalent to that of [18F]altanserin in this regard. nih.gov Studies have shown that the binding of [18F]altanserin is not significantly affected by antagonists for dopamine D2 receptors or α1-adrenergic receptors.

Interestingly, altering the levels of endogenous serotonin itself, through the administration of fenfluramine (B1217885), did not change the binding of this compound. nih.gov This indicates that the tracer is not sensitive to competition from the body's own serotonin, a valuable characteristic for a PET ligand designed to measure receptor density.

| Animal Model | Radiotracer | Challenge Drug | Drug Target | Effect on Radiotracer Binding | Conclusion |

|---|---|---|---|---|---|

| Baboon | This compound | SR 46349B | 5-HT2A Receptor | Significant Displacement | Confirms specific binding to 5-HT2A receptors. nih.gov |

| Pig | [18F]Altanserin | Ketanserin | 5-HT2A Receptor | Binding Blocked | Supports 5-HT2A receptor-specific binding. nih.govsemanticscholar.org |

| Baboon | This compound | Fenfluramine | Serotonin Releaser | No Alteration | Binding is not sensitive to endogenous serotonin levels. nih.gov |

Insights into Ligand Structure-Activity Relationships in Live Animals

The development of this compound from its precursor, [18F]altanserin, provides a clear and compelling in vivo example of a structure-activity relationship. The only structural difference between the two compounds is the substitution of two hydrogen atoms with deuterium (B1214612) atoms. This subtle isotopic substitution has a significant impact on the molecule's metabolic stability without altering its fundamental pharmacological specificity. nih.gov

Deuterium forms a stronger covalent bond with carbon than hydrogen does. This "kinetic isotope effect" can slow down metabolic processes that involve the breaking of this bond. For many PET radioligands, metabolism is a significant issue, as it can produce radioactive metabolites that may also enter the brain, confounding the PET signal.

In the case of this compound, the substitution of deuterium for hydrogen retards its metabolism. turkupetcentre.net This leads to a more stable radiotracer in the body and several distinct advantages for in vivo imaging compared to [18F]altanserin. turkupetcentre.net Studies directly comparing the two tracers in baboons found that while the binding potential (Bmax/KD), a measure of receptor density and affinity, was similar, the total cortical uptake ratio was significantly higher for this compound. nih.gov This improved target-to-background ratio is a direct consequence of its slower metabolism. turkupetcentre.net

This relationship underscores how even a minimal structural modification can enhance the in vivo performance of a PET ligand. The deuteration does not change what the ligand binds to, but it changes how the ligand behaves in a biological system over time, resulting in a cleaner signal and a superior imaging agent. This principle—using deuteration to improve metabolic stability—has since been applied to the development of other PET tracers for various neurological targets. nih.gov

| Parameter | This compound | [18F]Altanserin | Significance of Difference |

|---|---|---|---|

| Total Cortical Uptake Ratio (RT) | Significantly Higher (34-78%) | Lower | The deuterated version shows improved specific uptake in the target region. nih.gov |

| Binding Potential (Bmax/KD) | Similar | Similar | Deuteration did not alter the fundamental binding affinity for the 5-HT2A receptor. nih.gov |

| Metabolism | Retarded/Slower | Faster | Deuterium substitution enhances metabolic stability. turkupetcentre.net |

| Pharmacological Specificity | Essentially Equivalent | Essentially Equivalent | Both tracers are highly specific for the 5-HT2A receptor. nih.gov |

Advanced Methodological Considerations and Data Analysis Techniques for F18 Deuteroaltanserin Preclinical Pet Studies

Optimization of Image Acquisition Protocols and Scanner Parameters in Preclinical PET Systems

The quantitative accuracy of preclinical Positron Emission Tomography (PET) studies involving the serotonin (B10506) 2A (5-HT2A) receptor radiotracer (F18)Deuteroaltanserin is fundamentally dependent on the meticulous optimization of image acquisition protocols and scanner parameters. These factors are crucial for ensuring high-quality, reproducible data that can accurately reflect the underlying biological processes.

In preclinical settings, particularly in neuroimaging studies with rodent models, the small size of the anatomical structures of interest necessitates the use of dedicated small-animal PET scanners with high spatial resolution and sensitivity. The optimization of acquisition parameters begins with the selection of an appropriate energy window and timing resolution to maximize the detection of true coincidence events while minimizing the contribution of random and scattered events.

A key aspect of this compound imaging is the implementation of a bolus-plus-constant-infusion paradigm. This protocol is designed to achieve a state of equilibrium for the radiotracer in the brain, which simplifies the kinetic modeling required for quantitative analysis. Studies have shown that with this approach, the time-activity curves for this compound stabilize approximately 5 hours post-injection, allowing for reliable equilibrium modeling. nih.gov This extended acquisition time underscores the importance of scanner stability and robust correction methodologies.

Implementation of Attenuation and Scatter Correction Methodologies

Attenuation and scatter are significant physical degrading factors in PET imaging that can lead to substantial inaccuracies in quantification if not properly corrected. Attenuation refers to the absorption and scattering of annihilation photons within the subject's body, leading to an underestimation of tracer concentration, particularly in deeper tissues. Scatter occurs when one or both photons are deflected from their original path, resulting in mispositioning of the annihilation event and a loss of image contrast.

For preclinical PET systems, attenuation correction is often performed using a transmission scan with an external positron-emitting source or, more commonly in modern systems, through a co-registered X-ray Computed Tomography (CT) scan. The CT data is used to generate an attenuation map of the animal's body, which is then applied to the PET emission data to correct for photon attenuation on a line-of-response basis.

Scatter correction is equally critical. Various methods have been developed, ranging from analytical techniques to more sophisticated Monte Carlo simulations. The single-scatter simulation (SSS) algorithm is a widely used method that models the distribution of scattered events based on the estimated emission distribution and the attenuation map. Iterative reconstruction algorithms can also incorporate scatter correction directly into the reconstruction process. Recent advancements include the use of deep learning-based approaches to generate pseudo-CTs from non-attenuation-corrected PET images for attenuation correction, which can reduce the radiation dose from the CT scan. nih.gov

The implementation of accurate attenuation and scatter correction is paramount for quantitative this compound studies to ensure that the measured tracer uptake in different brain regions is a true reflection of 5-HT2A receptor density.

Strategies for Motion Correction in Animal PET Imaging

Subject motion during a PET scan can introduce significant artifacts, leading to blurring of the images and a reduction in quantitative accuracy. This is a particular challenge in preclinical imaging, where animals are often anesthetized for the duration of the scan. Even under anesthesia, physiological movements such as respiration and cardiac motion, as well as subtle head movements, can occur.

Various strategies have been developed to mitigate the effects of motion. For head motion in neuroimaging studies, rigid motion correction techniques are often employed. These methods typically involve frame-to-frame realignment of the dynamic PET data. This can be achieved through image-based registration algorithms that align each frame to a reference frame.

More advanced techniques utilize motion tracking systems. Optical motion tracking systems with markers affixed to the animal can provide real-time motion information that can be incorporated into the reconstruction process to correct for motion at the level of the raw data (list-mode reconstruction). nih.gov This event-based motion correction is more accurate than frame-based methods, especially for rapid movements. In the context of PET/MRI systems, the MR signal can be used to track motion and inform the correction of the PET data. frontiersin.org Given the long acquisition times often required for this compound equilibrium studies, robust motion correction is essential for maintaining image quality and quantitative accuracy. nih.govnih.gov

Impact of Image Reconstruction Algorithms on Quantitative Accuracy

The choice of image reconstruction algorithm and its associated parameters has a profound impact on the quantitative accuracy of this compound PET studies. The reconstruction algorithm is the mathematical process that converts the raw projection data (sinograms) into a 3D image of the tracer distribution.

Evaluation of Iterative Reconstruction Methods

Iterative reconstruction algorithms have become the standard in modern PET imaging, largely replacing the older filtered back-projection (FBP) methods. msu.eduuchicago.edu Iterative methods, such as the Ordered Subsets Expectation Maximization (OSEM) algorithm, offer several advantages, including more accurate modeling of the statistical nature of photon detection and the physical processes of PET imaging, such as attenuation, scatter, and detector response. uchicago.edunih.gov

The OSEM algorithm works by starting with an initial estimate of the image and iteratively refining it to better match the measured projection data. nih.gov This iterative process allows for the incorporation of a more sophisticated system model, leading to images with improved signal-to-noise ratio (SNR) and contrast compared to FBP. uchicago.edu For this compound studies, where accurate quantification of receptor binding in small brain structures is the goal, the use of iterative reconstruction is crucial.

The table below summarizes the key characteristics of FBP and OSEM reconstruction methods.

| Feature | Filtered Back-Projection (FBP) | Ordered Subsets Expectation Maximization (OSEM) |

| Principle | Analytical reconstruction based on Fourier slice theorem. | Iterative statistical reconstruction. |

| Noise Handling | Amplifies noise, leading to streak artifacts. | More accurate noise modeling, leading to lower noise images. |

| System Modeling | Limited ability to model physical effects. | Can incorporate detailed models of attenuation, scatter, and detector response. |

| Quantitative Accuracy | Can be less accurate, especially in regions of low counts. | Generally provides more accurate quantification. |

| Computational Speed | Fast. | Computationally more intensive. |

Effects of Reconstruction Parameters on Image Resolution and Noise

The performance of iterative reconstruction algorithms is highly dependent on the choice of several parameters, most notably the number of iterations and subsets. The number of subsets determines how many projections are used in each iteration, while the number of iterations dictates how many times the entire dataset is processed.

Increasing the number of iterations generally leads to a more converged image with higher contrast and resolution. However, it also leads to an increase in image noise. nih.gov Therefore, a trade-off must be made between achieving sufficient convergence for quantitative accuracy and controlling the level of noise in the final image.

The optimal number of iterations and subsets is often tracer- and task-dependent and should be carefully evaluated for this compound preclinical studies. This can be done using phantom studies with known activity concentrations to assess the recovery of signal in small structures and the level of noise in uniform regions. Post-reconstruction smoothing with a Gaussian filter is also a common practice to reduce image noise, but the filter width must be chosen carefully to avoid excessive blurring and loss of resolution.

The following table illustrates the general effect of increasing the number of iterations in OSEM reconstruction on key image quality parameters.

| Image Quality Parameter | Effect of Increasing Iterations |

| Image Contrast | Increases |

| Spatial Resolution | Improves (up to a point) |

| Image Noise | Increases |

| Quantitative Accuracy (Bias) | Decreases (approaches true value) |

| Quantitative Accuracy (Variance) | Increases |

Quantitative Image Analysis and Statistical Parametric Mapping in Animal Neuroimaging

Following image reconstruction, quantitative analysis is performed to extract meaningful biological information from the this compound PET images. A common approach in preclinical neuroimaging is region-of-interest (ROI) analysis. This involves co-registering the PET images with an anatomical template or a co-acquired anatomical image (e.g., from MRI) and defining ROIs corresponding to specific brain structures. The average tracer concentration within these ROIs is then used to derive quantitative parameters such as the binding potential (BP), which is related to the density of available 5-HT2A receptors.

For this compound, which is a deuterated analog of (F18)Altanserin, the substitution of deuterium (B1214612) for hydrogen atoms retards its metabolism, leading to an improved target-to-background ratio. turkupetcentre.net Studies in baboons have shown that this compound has a significantly higher total cortical equilibrium ratio of specific to nondisplaceable brain uptake compared to (F18)Altanserin, although the binding potential is similar for both tracers. nih.gov

Statistical Parametric Mapping (SPM) is a powerful voxel-based statistical technique that allows for the comparison of brain images between different groups of animals or under different conditions without the need for a priori defined ROIs. researchgate.netnih.govucl.ac.uk SPM involves spatially normalizing all the PET images to a common stereotactic space, smoothing the images, and then performing a statistical test at each voxel. researchgate.netucl.ac.uk

The result is a statistical parametric map that highlights brain regions where there are significant differences in tracer uptake. This is particularly useful for exploratory studies aimed at identifying unexpected changes in 5-HT2A receptor availability. The validation of SPM for small animal PET requires careful consideration of the spatial resolution of the scanner and the accuracy of the spatial normalization process. researchgate.net The use of a species-specific brain template is crucial for accurate alignment of the images. nih.gov

In the context of this compound preclinical studies, SPM can be a valuable tool for investigating the effects of novel therapeutic agents on the serotonin system or for characterizing animal models of neuropsychiatric disorders.

Region of Interest (ROI) Delineation and Quantification Methodologies

The accurate delineation of regions of interest (ROIs) is a cornerstone of quantitative PET analysis, enabling the extraction of meaningful biological information from the imaging data. In preclinical this compound studies, ROIs are typically defined on anatomical images, such as those from magnetic resonance imaging (MRI) or computed tomography (CT), which are co-registered with the PET data. This approach allows for the precise localization of brain structures known to have high densities of 5-HT2A receptors, such as the cortex, striatum, and thalamus.

Several methodologies can be employed for ROI delineation:

Manual Delineation: This traditional approach involves an expert manually outlining the boundaries of a region on each slice of the anatomical image. While it allows for nuanced anatomical definition, it is time-consuming and can be subject to inter-rater variability.

Semi-Automated Delineation: These methods often involve an initial manual placement of a "seed" within the desired region, followed by an algorithm that automatically expands to the boundaries of the structure based on predefined criteria, such as image contrast.

Automated Delineation using Digital Atlases: In preclinical studies involving rodents, digital brain atlases are frequently used. These atlases are three-dimensional representations of a standard rodent brain with predefined anatomical structures. The subject's anatomical image is spatially normalized to the atlas space, allowing for the automatic transfer of the atlas-defined ROIs to the individual's scan.

Once ROIs are delineated, various quantitative parameters can be extracted from the this compound PET data. The most common of these is the Standardized Uptake Value (SUV), which normalizes the radioactivity concentration in a region to the injected dose and the subject's body weight. Time-activity curves (TACs) are also generated for each ROI, plotting the change in radioactivity concentration over the course of the scan. These TACs are fundamental for more advanced kinetic modeling to estimate parameters such as the binding potential (BP_ND_), which reflects the density of available receptors.

A comparative study in baboons highlighted the quantitative advantages of this compound over (F18)altanserin. The equilibrium ratio of specific to nondisplaceable brain uptake (R_T_) was found to be significantly higher for this compound, indicating a better signal for quantifying 5-HT2A receptors. frontiersin.org

Comparison of Total Cortical RT for this compound and (F18)Altanserin in Baboons

| Radiotracer | Mean Total Cortical RT | Standard Deviation | Percentage Increase with this compound |

|---|---|---|---|

| (F18)Altanserin | 2.5 | 0.4 | 34-78% |

| This compound | 3.8 | 0.6 |

Voxel-Wise Statistical Analysis for Group Comparisons and Correlations

While ROI-based analysis provides valuable information about specific brain regions, voxel-wise statistical analysis offers a more exploratory and unbiased approach to identify differences in this compound binding across the entire brain. This technique is particularly useful for comparing groups of subjects (e.g., a disease model versus a control group) or for correlating tracer uptake with behavioral or other biological variables.

The most common method for voxel-wise analysis is Statistical Parametric Mapping (SPM). voxelwise.infoucl.ac.uk The general workflow for an SPM analysis of this compound PET data involves the following steps:

Spatial Normalization: All individual PET images are warped to a common stereotactic space, typically using a template brain image. This ensures that each voxel corresponds to the same anatomical location across all subjects.

Smoothing: A Gaussian filter is applied to the images to increase the signal-to-noise ratio and to account for small anatomical variations between subjects.

Statistical Modeling: A general linear model is applied at each voxel to test for the experimental effect of interest. For a group comparison, this would typically be a t-test performed at each voxel.

Statistical Inference: The resulting statistical map (e.g., a t-map) is thresholded to identify voxels where the difference between groups is statistically significant. Corrections for multiple comparisons are essential in this step to avoid false positives.

Voxel-wise analysis of dynamic this compound PET data can also be performed on parametric images of binding potential, providing a more direct measure of receptor availability. nih.gov This approach can reveal subtle, localized changes in 5-HT2A receptor density that might be missed with ROI-based methods.

Identification and Mitigation of Sources of Variability and Error in Preclinical PET Quantification

The accuracy of quantitative this compound PET studies is contingent on the identification and mitigation of various sources of variability and error. These can be broadly categorized as physiological noise and methodological artifacts.

Addressing Physiological Noise and Biological Inter-subject Variability

Physiological noise refers to fluctuations in the PET signal that are caused by the subject's physiological processes, which can introduce significant variability into the data. Key sources of physiological noise in preclinical PET studies include: